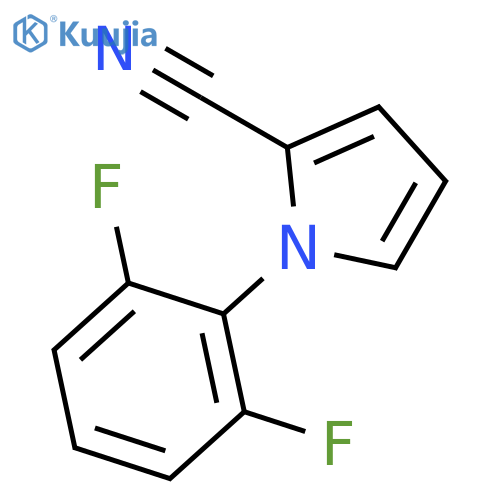

Cas no 195711-28-5 (1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)

195711-28-5 structure

商品名:1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carbonitrile, 1-(2,6-difluorophenyl)-

- 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile

- AKOS005110325

- SR-01000308771-1

- 195711-28-5

- MS-3452

- SR-01000308771

- 1-(2,6-difluorophenyl)pyrrole-2-carbonitrile

- MFCD05670584

- 1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile

-

- インチ: InChI=1S/C11H6F2N2/c12-9-4-1-5-10(13)11(9)15-6-2-3-8(15)7-14/h1-6H

- InChIKey: GJPDKGRREPXCAN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 204.04990452g/mol

- どういたいしつりょう: 204.04990452g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D168460-25mg |

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | 25mg |

$ 230.00 | 2022-06-05 | ||

| TRC | D168460-50mg |

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | 50mg |

$ 380.00 | 2022-06-05 | ||

| Key Organics Ltd | MS-3452-1MG |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 1mg |

£37.00 | 2023-09-09 | |

| A2B Chem LLC | AI82594-5mg |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| Key Organics Ltd | MS-3452-5MG |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 5mg |

£46.00 | 2023-09-09 | |

| Key Organics Ltd | MS-3452-20MG |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| A2B Chem LLC | AI82594-10mg |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| abcr | AB301700-500 mg |

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile, 90%; . |

195711-28-5 | 90% | 500MG |

€647.00 | 2023-01-23 | |

| Key Organics Ltd | MS-3452-10MG |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 10mg |

£63.00 | 2023-09-09 | |

| Key Organics Ltd | MS-3452-0.5G |

1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile |

195711-28-5 | >90% | 0.5g |

£385.00 | 2023-09-09 |

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

195711-28-5 (1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 61549-49-3(9-Decenenitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:195711-28-5)1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile

清らかである:99%

はかる:1g

価格 ($):550.0